7-(3-(3,5-dimethyl-1H-pyrazol-1-yl)-2-hydroxypropoxy)-4-methyl-2H-chromen-2-one
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Description
The compound contains a pyrazole ring, which is a type of heterocyclic aromatic organic compound. Pyrazole derivatives are known to exhibit a wide range of biological activities .
Physical and Chemical Properties Analysis
The physical and chemical properties of a compound depend on its structure. As this is a complex organic molecule, it would likely have a relatively high molecular weight . Other properties such as solubility, melting point, etc., would need to be determined experimentally.Mechanism of Action
Target of Action
Compounds with similar structures, such as pyrazole derivatives, have been known to interact with a variety of biological targets . For instance, some pyrazole derivatives have shown affinity for αvβ6 integrin .
Mode of Action
For example, some pyrazole derivatives have been found to inhibit tubulin polymerization, which can disrupt cell division and lead to antitumor activity .
Biochemical Pathways
Based on the known effects of similar compounds, it can be inferred that this compound may interact with pathways related to cell division and growth, given its potential antitumor activity .
Pharmacokinetics
Similar compounds have shown properties commensurate with inhaled dosing by nebulization . Additionally, some pyrazole derivatives have been found to have high GI absorption and BBB permeability .
Result of Action
Similar compounds have shown promising in vitro anticoronavirus and antitumoral activity .
Properties
IUPAC Name |
7-[3-(3,5-dimethylpyrazol-1-yl)-2-hydroxypropoxy]-4-methylchromen-2-one |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O4/c1-11-6-18(22)24-17-8-15(4-5-16(11)17)23-10-14(21)9-20-13(3)7-12(2)19-20/h4-8,14,21H,9-10H2,1-3H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YTBGWOURYQKPJC-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=O)OC2=C1C=CC(=C2)OCC(CN3C(=CC(=N3)C)C)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O4 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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